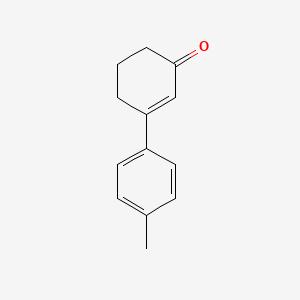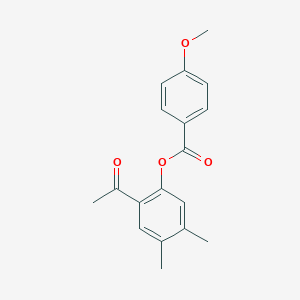![molecular formula C10H11N3O B14152427 1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine CAS No. 944897-74-9](/img/structure/B14152427.png)
1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound’s structure also includes a methylphenyl group attached to the oxadiazole ring, making it a derivative of oxadiazole.
Méthodes De Préparation
The synthesis of 1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine typically involves the reaction of p-toluic hydrazide with glycine via a polyphosphoric acid condensation route. This method is known for its high yield and efficiency . The reaction conditions generally include heating the reactants in the presence of polyphosphoric acid, which acts as a dehydrating agent, facilitating the formation of the oxadiazole ring.
Analyse Des Réactions Chimiques
1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methyl group, converting it to a carboxylic acid group.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the oxadiazole ring to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group results in the formation of a carboxylic acid derivative, while reduction of the oxadiazole ring leads to the formation of amine derivatives .
Applications De Recherche Scientifique
1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine is not fully understood. it is believed that the compound exerts its effects by interacting with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine can be compared with other similar compounds, such as:
3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole: This compound has a similar oxadiazole ring structure but differs in the substitution pattern on the phenyl ring.
5-Phenyl-3-propyl-1,2,4-oxadiazole: Another oxadiazole derivative with different substituents on the oxadiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives.
Propriétés
Numéro CAS |
944897-74-9 |
|---|---|
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine |
InChI |
InChI=1S/C10H11N3O/c1-7-3-2-4-8(5-7)10-13-12-9(6-11)14-10/h2-5H,6,11H2,1H3 |
Clé InChI |
SBMFZABAGWXGLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NN=C(O2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


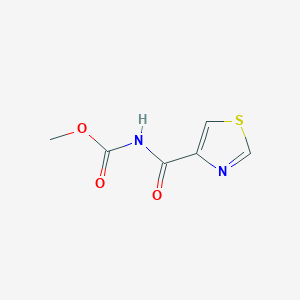

![1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14152366.png)
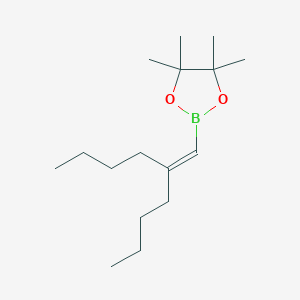
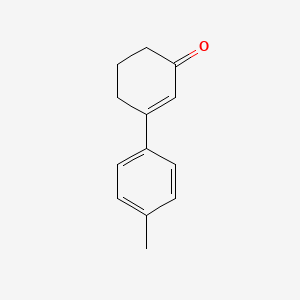
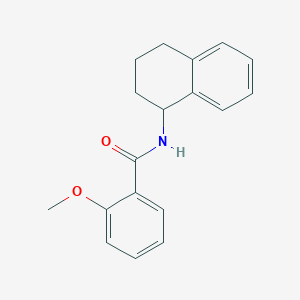
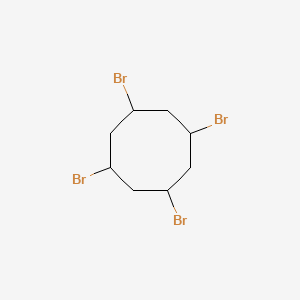
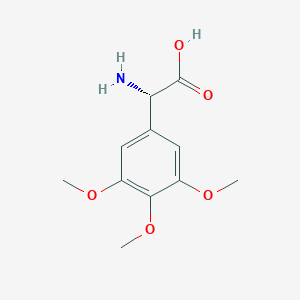
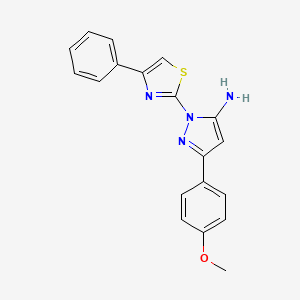

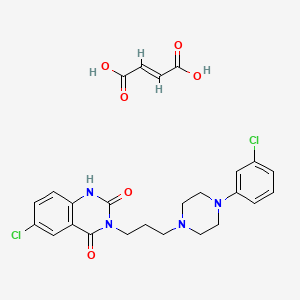
![4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine](/img/structure/B14152402.png)
